REACTION_CXSMILES
|
O[C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[N:5]=[CH:4][N:3]=1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[N:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
OC1=NC=NC(=C1)C(C)(C)C
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
DISTILLATION
|
Details
|
After the reflux, phosphoryl chloride was distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The obtained residue was dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
|
Details
|
Anhydrate magnesium sulfate was added to the obtained organic layer
|
Type
|
CUSTOM
|
Details
|
for drying
|
Type
|
FILTRATION
|
Details
|
This mixture was subjected to gravity filtration
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
This solid was purified by silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
condensed
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC(=C1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |